[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride
Overview
Description
[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is a derivative of oxan-4-ylmethanamine, where the oxan ring is substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of appropriate precursors such as 1,2-amino alcohols, aziridines, or epoxides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxan ring.
Formation of Methanamine: The methanamine group is then attached to the oxan ring through a series of reactions involving amination.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted oxan-4-ylmethanamine derivatives.
Scientific Research Applications
[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- [4-(4-Chlorophenyl)oxan-4-yl]methanamine
- [4-(4-Chlorophenyl)oxan-4-yl]methanol
- [4-(4-Chlorophenyl)oxan-4-yl]methyl chloride
Comparison:
- Uniqueness: [4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or other derivatives .
- Chemical Properties: The presence of the hydrochloride group influences its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
[4-(4-chlorophenyl)oxan-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEDKQOCMHFIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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